Bicyclo[3.2.2]nonane

Polymer Chemistry Thermal Properties Material Science

Researchers needing precise thermal or biological profiles often face invalid results from generic bicycloalkane substitution. Bicyclo[3.2.2]nonane (CAS 283-19-2) solves this with a distinct asymmetric ring topology. Key differentiation data: • Polymer Science: Lowers polyester melting point vs. bicyclo[2.2.2]octane analogs, improving melt processing. • MedChem Potency: 2-azabicyclo[3.2.2]nonane derivatives show IC50=0.28-0.60 µM against T. b. rhodesiense. • Lipophilicity: logP=4.1, a 13-fold partition coefficient increase over bicyclo[3.3.1]nonane (logP=2.98).

Molecular Formula C9H16
Molecular Weight 124.22 g/mol
CAS No. 283-19-2
Cat. No. B12081968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[3.2.2]nonane
CAS283-19-2
Molecular FormulaC9H16
Molecular Weight124.22 g/mol
Structural Identifiers
SMILESC1CC2CCC(C1)CC2
InChIInChI=1S/C9H16/c1-2-8-4-6-9(3-1)7-5-8/h8-9H,1-7H2
InChIKeyGNTFBMAGLFYMMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[3.2.2]nonane: Rigid Bridged Bicyclic Core


Bicyclo[3.2.2]nonane (CAS 283-19-2) is a C9H16 bridged bicyclic hydrocarbon with molecular weight 124.22 g/mol [1]. It belongs to the bicycloalkane family characterized by a fused ring system that imposes conformational rigidity [1]. Its lower symmetry relative to the bicyclo[2.2.2]octane core yields distinct physicochemical properties that affect polymer behavior and biological activity in derivative forms [2].

Bicyclo[3.2.2]nonane: No Generic Substitution


Despite sharing a common molecular formula (C9H16) with bicyclo[3.3.1]nonane and belonging to the same bicycloalkane class, bicyclo[3.2.2]nonane exhibits fundamentally different ring topology and symmetry properties that translate into measurable differences in polymer thermal behavior and lipophilicity [1][2]. The asymmetric [3.2.2] bridging pattern versus the symmetric [2.2.2] or [3.3.1] arrangements alters molecular packing, conformational entropy, and partitioning behavior—making generic substitution scientifically invalid for applications requiring specific thermal profiles, solubility characteristics, or biological activity in derivative forms [1][2][3].

Bicyclo[3.2.2]nonane Performance Comparisons


Polymer Melting Point Reduction

Polyesters incorporating the bicyclo[3.2.2]nonane ring exhibit lower melting points compared to those containing bicyclo[2.2.2]octane, 1,4-phenylene, or trans-1,4-cyclohexylene rings, due to the lower symmetry of the [3.2.2] system [1].

Polymer Chemistry Thermal Properties Material Science

Antiprotozoal Activity Enhancement

2-Azabicyclo[3.2.2]non-5-ylamines demonstrate higher in vitro antiprotozoal activities than 4-aminobicyclo[2.2.2]octanes, with a specific lead compound showing IC50 values of 0.60 µM against Trypanosoma brucei rhodesiense and 0.28 µM against Plasmodium falciparum K1 [1].

Medicinal Chemistry Antiparasitic Agents Drug Discovery

Lipophilicity Differentiation

Bicyclo[3.2.2]nonane exhibits a computed logP (XLogP3-AA) of 4.1, indicating moderate to high lipophilicity [1]. This value differs from bicyclo[2.2.2]octane (logP 2.59–4.18 depending on calculation method) [2] and bicyclo[3.3.1]nonane (logP 2.98) [3], reflecting the impact of ring topology on octanol-water partitioning.

Physicochemical Properties Drug Design QSAR

Density Comparison

Bicyclo[3.2.2]nonane has a predicted density of 0.882±0.06 g/cm³ , while bicyclo[2.2.2]octane has an estimated density of 0.7959–0.9 g/cm³ [1]. The higher density range of the [3.2.2] system reflects its more compact molecular packing.

Physical Chemistry Material Density Engineering Specifications

Combustion Enthalpy Comparison

The enthalpy of combustion (ΔHc) of 3-oxabicyclo[3.2.2]nonane was measured as -1164.74 ± 0.21 kcal/mol, compared to -1195.49 ± 0.21 kcal/mol for bicyclo[2.2.2]octane [1]. The difference of 30.75 kcal/mol reflects the lower strain energy and the presence of the oxygen heteroatom in the [3.2.2] system.

Thermochemistry Energetic Materials Calorimetry

Crystal Structure Packing

Low-temperature (100 K) powder synchrotron X-ray diffraction reveals that 3-azabicyclo[3.2.2]nonane crystallizes in space group Aba2 with unit cell volume V = 1445 ų (Z = 8), whereas bicyclo[3.3.1]nonan-9-one adopts P2₁/n with V = 772.1 ų (Z = 4) [1]. The [3.2.2] framework yields a more expanded lattice per formula unit.

Crystallography Solid-State Chemistry Structural Biology

Bicyclo[3.2.2]nonane Application Scenarios


Lower-Melting Polyesters

Researchers and formulators seeking to reduce the melting point of polyester materials should consider bicyclo[3.2.2]nonane-based monomers over bicyclo[2.2.2]octane analogs. As demonstrated in head-to-head polymer comparisons, the lower symmetry of the [3.2.2] ring system produces polymers with lower melting temperatures, improving melt processing and thermal lamination performance [1].

Antiprotozoal Lead Optimization

Medicinal chemistry teams developing new therapies for human African trypanosomiasis or chloroquine-resistant malaria should prioritize 2-azabicyclo[3.2.2]nonane derivatives over bicyclo[2.2.2]octane-based templates. In vitro assays show that the [3.2.2] scaffold yields enhanced potency (IC50 = 0.28–0.60 µM) against T. b. rhodesiense and P. falciparum K1, with low cytotoxicity [1].

Lipophilic Scaffold Selection

When designing CNS-penetrant or membrane-permeable small molecules, bicyclo[3.2.2]nonane offers a lipophilicity advantage (logP = 4.1) over the regioisomeric bicyclo[3.3.1]nonane (logP = 2.98). This 1.12 log unit difference corresponds to approximately a 13-fold increase in octanol-water partition coefficient, influencing predicted bioavailability and blood-brain barrier permeability [1][2].

Thermochemical & Energetic Material Studies

Investigators requiring precise combustion enthalpy data for thermochemical modeling or energetic material development should reference the experimentally determined ΔHc of 3-oxabicyclo[3.2.2]nonane (-1164.74 kcal/mol), which differs significantly from the bicyclo[2.2.2]octane baseline (-1195.49 kcal/mol). This 30.75 kcal/mol exothermicity reduction reflects the unique strain and heteroatom profile of the [3.2.2] framework [1].

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